N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a combination of thiophene, tetrahydropyran, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanol with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group may produce primary or secondary amines.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The thiophene and trifluoromethylphenyl groups may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenyl)oxalamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(3-methylphenyl)oxalamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a bioactive compound and make it a valuable target for further research and development.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)13-3-1-4-14(11-13)24-17(26)16(25)23-12-18(6-8-27-9-7-18)15-5-2-10-28-15/h1-5,10-11H,6-9,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGVOCKZHGKIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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